molecular formula C6H10N3O3P B14617091 Phosphonic acid, (cyanodiazomethyl)-, diethyl ester CAS No. 59463-50-2

Phosphonic acid, (cyanodiazomethyl)-, diethyl ester

Cat. No.: B14617091
CAS No.: 59463-50-2
M. Wt: 203.14 g/mol
InChI Key: QXRLYFXXLHMCSE-UHFFFAOYSA-N
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Description

Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group

Preparation Methods

The synthesis of phosphonic acid, (cyanodiazomethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanodiazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phosphonic acid, (cyanodiazomethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanodiazomethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .

Scientific Research Applications

Phosphonic acid, (cyanodiazomethyl)-, diethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (cyanodiazomethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .

Comparison with Similar Compounds

Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is unique compared to other similar compounds due to its cyanodiazomethyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

This compound stands out due to its unique functional group, which allows for a broader range of chemical reactions and applications.

Properties

CAS No.

59463-50-2

Molecular Formula

C6H10N3O3P

Molecular Weight

203.14 g/mol

IUPAC Name

2-diazo-2-diethoxyphosphorylacetonitrile

InChI

InChI=1S/C6H10N3O3P/c1-3-11-13(10,12-4-2)6(5-7)9-8/h3-4H2,1-2H3

InChI Key

QXRLYFXXLHMCSE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=[N+]=[N-])C#N)OCC

Origin of Product

United States

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